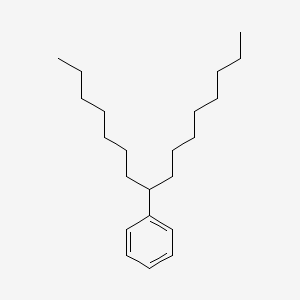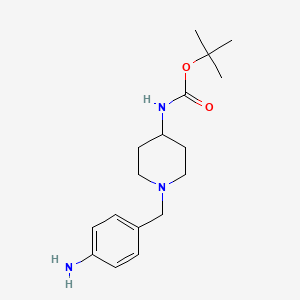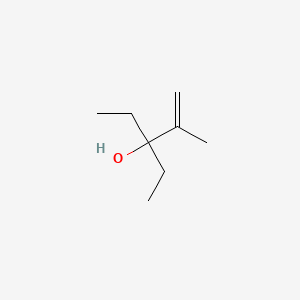
3-Ethyl-2-methyl-1-penten-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methyl-1-penten-3-ol is an organic compound with the molecular formula C8H16O It is an alcohol with a pentene backbone, characterized by the presence of an ethyl group and a methyl group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-1-penten-3-ol can be achieved through several methods. One common approach involves the reaction of methyl vinyl ketone with ethylmagnesium bromide, followed by hydrolysis. This method typically requires anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the addition of ethyl and methyl groups to the pentene backbone. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the target compound.
化学反応の分析
Types of Reactions
3-Ethyl-2-methyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The ethyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 3-ethyl-2-methyl-1-penten-3-one or 3-ethyl-2-methyl-1-penten-3-al.
Reduction: Formation of 3-ethyl-2-methylpentanol.
Substitution: Formation of halogenated derivatives such as 3-ethyl-2-methyl-1-penten-3-chloride.
科学的研究の応用
3-Ethyl-2-methyl-1-penten-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Ethyl-2-methyl-1-penten-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The presence of the ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall efficacy.
類似化合物との比較
Similar Compounds
3-Methyl-1-penten-3-ol: Similar structure but lacks the ethyl group.
3-Ethyl-1-penten-3-ol: Similar structure but lacks the methyl group.
2-Methyl-1-penten-3-ol: Similar structure but lacks the ethyl group and has a different position for the methyl group.
Uniqueness
3-Ethyl-2-methyl-1-penten-3-ol is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct applications and interactions compared to its similar counterparts.
特性
CAS番号 |
28832-46-4 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
3-ethyl-2-methylpent-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-5-8(9,6-2)7(3)4/h9H,3,5-6H2,1-2,4H3 |
InChIキー |
BAOTXSZKOXOEDV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


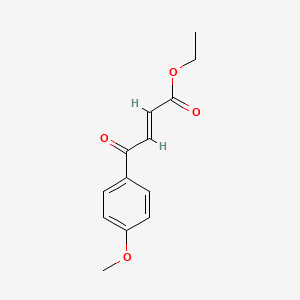

![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
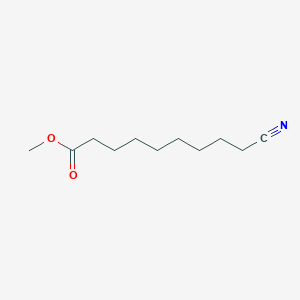
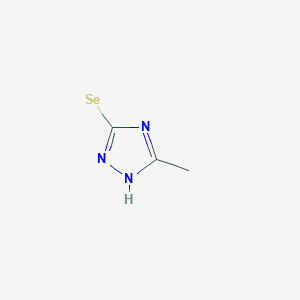
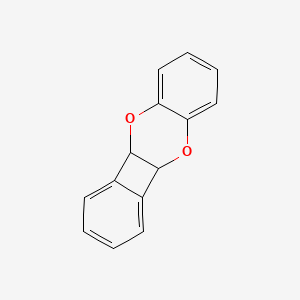
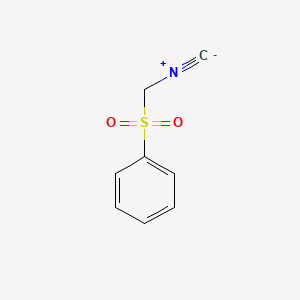
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
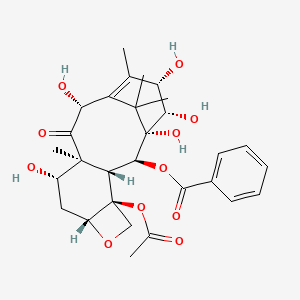
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
